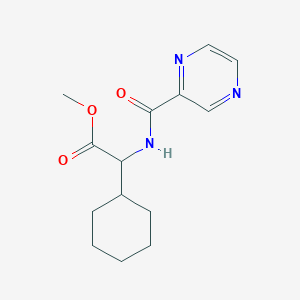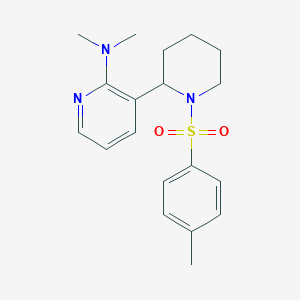
3-(2-Phenylethenylsulfonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It is characterized by the presence of a phenylethenesulfonamido group attached to a propanoic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of 2-phenylethenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(2-phenylethenesulfonamido)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylethenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamido group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products include amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethenesulfonamido)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido moiety may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the sulfonamido group.
2-Phenylethanesulfonic acid: Contains a sulfonic acid group instead of the sulfonamido group.
3-(2-Phenylethenesulfonyl)propanoic acid: Similar but with a sulfonyl group instead of the sulfonamido group.
Uniqueness
3-(2-Phenylethenesulfonamido)propanoic acid is unique due to the presence of both the phenylethenesulfonamido and propanoic acid moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13NO4S |
|---|---|
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
3-(2-phenylethenylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14) |
InChI-Schlüssel |
KMGIOGNXCLEHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)




![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)
![Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid](/img/structure/B11815935.png)
